

Application Note: Synthesis of 3,4'-Dimethylbenzophenone via Friedel-Crafts Acylation

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Compound of Interest

Compound Name: 3,4'-Dimethylbenzophenone

Cat. No.: B082306

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedel-Crafts acylation is a fundamental and robust method in organic synthesis for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of aryl ketones, which are significant structural motifs in many biologically active compounds, photoinitiators, and industrial chemicals.[1][2] **3,4'-Dimethylbenzophenone** is a diaryl ketone derivative whose synthesis serves as an excellent example of a regioselective Friedel-Crafts acylation.

This document provides a detailed experimental protocol for the synthesis of **3,4'-Dimethylbenzophenone** from toluene and 3-methylbenzoyl chloride using an aluminum chloride catalyst. It includes quantitative data, a step-by-step procedure, and visualizations of the reaction mechanism and experimental workflow.

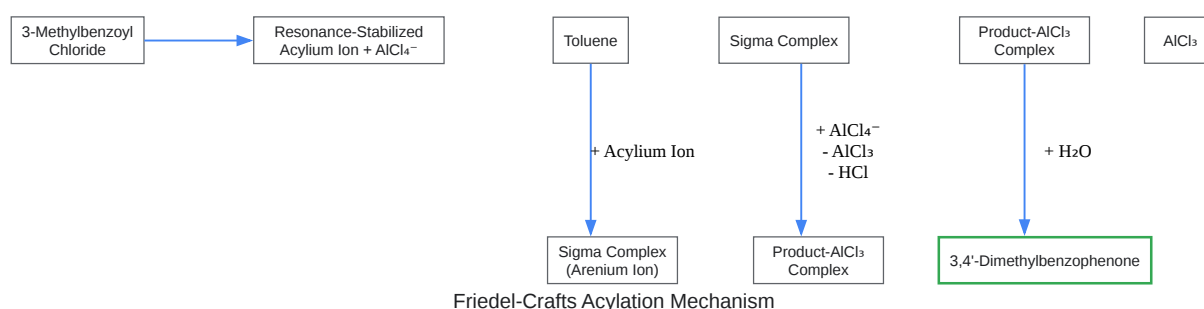
Reaction Scheme and Mechanism

The synthesis proceeds by the acylation of toluene with 3-methylbenzoyl chloride. The methyl group of toluene is an activating, ortho-para directing group. Due to the steric bulk of the incoming acyl group, the substitution occurs almost exclusively at the para position.[3][4]

Overall Reaction:

Mechanism: The reaction mechanism involves three primary steps:[1][2][5]

- **Formation of the Acylium Ion:** The Lewis acid catalyst, aluminum chloride (AlCl_3), abstracts the chloride from 3-methylbenzoyl chloride to form a resonance-stabilized acylium ion. This ion is the active electrophile.
- **Electrophilic Attack:** The electron-rich toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a non-aromatic carbocation intermediate known as a sigma complex (or arenium ion).
- **Rearomatization:** A weak base (like AlCl_4^-) removes a proton from the carbon atom bonded to the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl_3 catalyst to yield the final ketone product. The product ketone complexes with AlCl_3 , necessitating a stoichiometric amount of the catalyst and a subsequent hydrolysis step.



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Caption: Reaction mechanism for the synthesis of **3,4'-Dimethylbenzophenone**.

Quantitative Data and Specifications

All quantitative data for the synthesis and product characterization are summarized in the tables below for clarity and reproducibility.

Table 1: Reagents and Materials (for a 50 mmol scale)

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Amount	Molar Equiv.
Toluene	C ₇ H ₈	92.14	100 mL	Solvent
3-Methylbenzoyl chloride	C ₈ H ₇ ClO	154.59[6]	7.73 g (6.6 mL)	1.0
Aluminum Chloride (anhydrous)	AlCl ₃	133.34	7.33 g	1.1
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	100 mL	Extraction
Hydrochloric Acid (conc.)	HCl	36.46	~20 mL	Work-up
Water (deionized)	H ₂ O	18.02	~200 mL	Work-up

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | Drying |

Table 2: Product Specifications

Parameter	Specification
Product Name	3,4'-Dimethylbenzophenone[7][8][9]
Chemical Formula	C ₁₅ H ₁₄ O[7][8][9]
Molecular Weight	210.27 g/mol [7][8][9]
Appearance	White to light yellow crystalline powder[10]
Melting Point	45-47 °C[10]

| CAS Number | 2571-39-3[7][8][9] |

Experimental Protocol

Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
- 3-Methylbenzoyl chloride is a lachrymator and is corrosive.
- Toluene and dichloromethane are flammable and volatile. Avoid ignition sources.

Procedure:

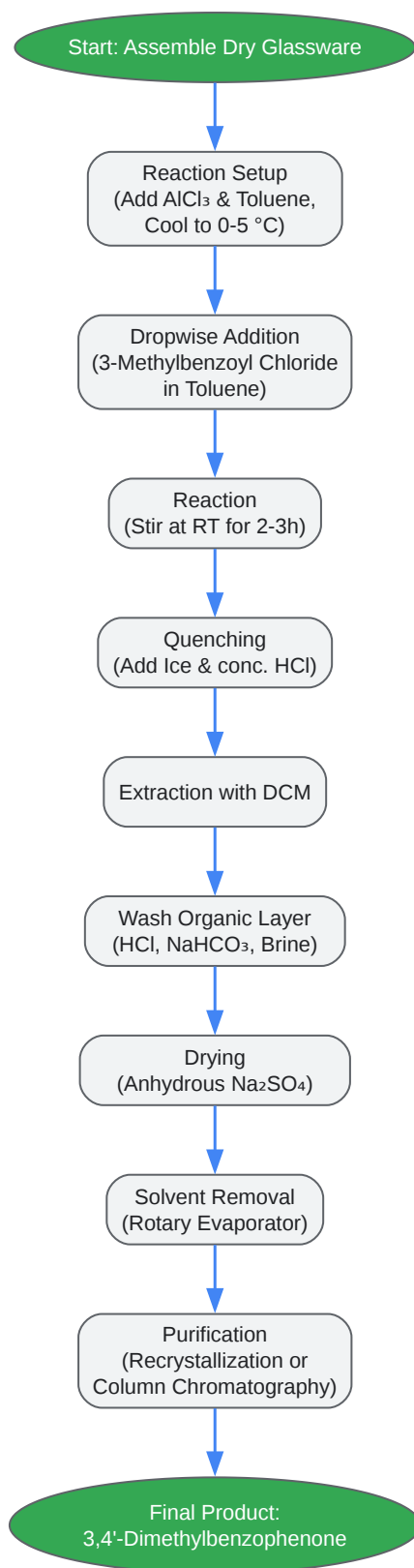
- Reaction Setup:
 - Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
 - Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.
 - Charge the flask with anhydrous aluminum chloride (7.33 g, 55 mmol) and toluene (80 mL).
- Reagent Addition:
 - Cool the stirred suspension to 0-5 °C using an ice-water bath.
 - Dissolve 3-methylbenzoyl chloride (7.73 g, 50 mmol) in toluene (20 mL) and add it to the dropping funnel.
 - Add the 3-methylbenzoyl chloride solution dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature below 10 °C.

- Reaction:
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
 - Stir the reaction mixture at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Quenching:
 - Once the reaction is complete, cool the flask again in an ice bath.
 - Very cautiously and slowly, quench the reaction by adding crushed ice (~50 g) piece by piece, followed by the slow addition of 20 mL of concentrated HCl to dissolve the aluminum salts.
 - Transfer the mixture to a separatory funnel.
- Extraction and Washing:
 - Separate the organic layer.
 - Extract the aqueous layer twice with dichloromethane (50 mL each).
 - Combine all organic layers and wash sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate (NaHCO_3) solution, and 50 mL of brine.
- Drying and Solvent Removal:
 - Dry the combined organic layer over anhydrous sodium sulfate (Na_2SO_4).
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification:
 - Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure **3,4'-Dimethylbenzophenone** as a crystalline solid.

- Alternatively, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow and Visualization

The overall experimental process from setup to final product analysis is depicted in the following workflow diagram.



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Caption: Experimental workflow for the synthesis of **3,4'-Dimethylbenzophenone**.

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